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Executive Summary
Lewis X tetraose (Le

tetraose), also known as the Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15 epitope
extended on a Type 2 backbone, is a bioactive tetrasaccharide with the structure Gal

1-4(Fuc

1-3)GlcNAc

1-3Gal. Unlike its sialylated counterpart (sLe

), which mediates high-affinity selectin binding in inflammation, Le

tetraose primarily functions in cell-cell adhesion, neural development, and as a differentiation
marker in pluripotent stem cells. This guide dissects its rigid conformational architecture,
biosynthetic logic, and chemoenzymatic synthesis for therapeutic validation.

Chemical Architecture & Conformational Dynamics
Precise Structural Definition
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The term "Lewis X" strictly refers to the terminal trisaccharide. The "Lewis X Tetraose" explicitly

includes the galactose residue at the reducing end, representing the minimum structural motif

required to model the antigen's presentation on a poly-N-acetyllactosamine (Type 2) chain.

Component Residue Linkage Function

Terminal Galactose (Gal) (1$\rightarrow$4)
Primary recognition

face

Branching Fucose (Fuc) (1$\rightarrow$3)
Steric lock; confers

rigidity

Core
N-Acetylglucosamine

(GlcNAc)
-- Scaffold for branching

Basal Galactose (Gal) (1$\rightarrow$3)
Linker to protein/lipid

aglycone

IUPAC Name:

-D-Galactopyranosyl-(1

4)-[

-L-fucopyranosyl-(1

3)]-

-D-2-acetamido-2-deoxy-glucopyranosyl-(1

3)-D-galactopyranose

The "Hydrophobic Shield" Conformation
The biological activity of Le

is dictated by a unique conformational lock.

Stacking Interaction: The hydrophobic face of the Fucose ring stacks against the

-face of the terminal Galactose.
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Rigidity: This interaction restricts rotation around the glycosidic bonds, presenting the

hydroxyl groups of Gal and Fuc in a spatially defined array essential for antibody (e.g., anti-

SSEA-1) and lectin (e.g., DC-SIGN) recognition.

Implication: Unlike flexible linear glycans, Le

acts as a "molecular velcro," facilitating rapid, low-affinity homotypic interactions (Le

-Le

binding) during tissue compaction.

Visualization: Chemical Linkage Map
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Caption: Structural topology of Lewis X Tetraose showing the rigidifying hydrophobic interaction

between Terminal Gal and Fucose.

Biosynthetic Logic & Regulation
The synthesis of Le

is a terminal modification event in the Golgi apparatus. It competes directly with sialylation
pathways that generate Sialyl Lewis X (sLe

).
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The "Stop Signal" Mechanism
Once the

(1$\rightarrow

^x$ a "capping" structure.

Enzymes: Fucosyltransferases IV (FUT4) and IX (FUT9).

Substrate: N-acetyllactosamine (LacNAc) type 2 chain.

Competition: If ST3Gal transferases act first to add sialic acid to the terminal Gal, the

substrate becomes a precursor for sLe

. If FUT adds fucose first, sialylation is blocked.

Visualization: Biosynthetic Pathway
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Caption: Competitive biosynthetic pathway. Early fucosylation by FucT-IV/IX creates Lewis X

and permanently blocks sialylation.

Experimental Protocols
Protocol: Chemoenzymatic Synthesis of Le Tetraose
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Objective: Generate milligram quantities of Le

tetraose from Lacto-N-tetraose (LNT) or synthetic LacNAc precursors.

Reagents:

Acceptor: Gal

1-4GlcNAc

1-3Gal (Lactoneotetraose core).

Donor: GDP-Fucose.[1]

Enzyme: Recombinant Helicobacter pylori

1-3/4 Fucosyltransferase (HpFucT) or human FUT9.

Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MnCl

.

Workflow:

Reaction Setup: Dissolve 10 mg Acceptor in 1 mL Buffer. Add 1.5 eq GDP-Fucose.

Initiation: Add 5 U of HpFucT. Incubate at 37°C for 12-24 hours.

Monitoring: Analyze 2

L aliquots via TLC (Solvent: n-Butanol:Acetic Acid:Water 2:1:1). Product will migrate slower
than acceptor (Rf shift).

Purification: Terminate reaction by heating (95°C, 2 min). Centrifuge. Pass supernatant

through a P-2 Bio-Gel size exclusion column or C18 Sep-Pak cartridge.

Validation: Lyophilize fractions. Confirm structure via

H-NMR (Look for Fuc H-1 doublet at

~5.1 ppm and H-5 quartet).
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Protocol: Flow Cytometric Detection (CD15)
Objective: Validate Le

expression on cell surfaces (e.g., HL-60 cells or iPSCs).

Harvest: Collect

cells; wash 2x with FACS Buffer (PBS + 2% FBS).

Blocking: Incubate with Fc-block (anti-CD16/32) for 10 min on ice.

Staining: Add primary antibody (Anti-SSEA-1 / CD15, Clone MC-480) conjugated to FITC or

PE. Dilution 1:100. Incubate 30 min at 4°C in dark.

Control: Parallel staining with Isotype Control (IgM).

Analysis: Wash 2x. Resuspend in 300

L FACS buffer containing DAPI (viability). Acquire on flow cytometer. Le

positive cells will show >1 log shift vs control.

Analytical Data Summary
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Parameter Value / Characteristic Note

Molecular Weight 707.63 g/mol

C

H

NO

H-NMR (Anomeric)

Fuc H-1:

5.12 (d,

~4.0 Hz)

Distinctive

-anomer signal

H-NMR (Methyl)

Fuc H-6:

1.16 (d,

~6.5 Hz)

High field doublet

Mass Spectrometry m/z 730.6 [M+Na] ESI-MS positive mode

Solubility Water, DMSO Highly polar
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Structural & Functional Analysis of Lewis X Tetraose].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1164131#what-is-the-structure-of-lewisx-tetraose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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